

Syringin's Anti-Cancer Efficacy: A Comparative Analysis Across Cell Lines

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Compound of Interest

Compound Name: *Serrin A*

Cat. No.: *B1150853*

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A note on terminology: Initial searches for "**Serrin A**" did not yield relevant results. However, extensive data exists for "Syringin," a compound with demonstrated anti-cancer properties. This guide will focus on Syringin, assuming a possible misspelling in the original query.

This guide provides a comparative analysis of Syringin's effects on various cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-cancer agent. The data presented is compiled from multiple studies to ensure a broad and objective perspective.

Comparative Efficacy of Syringin

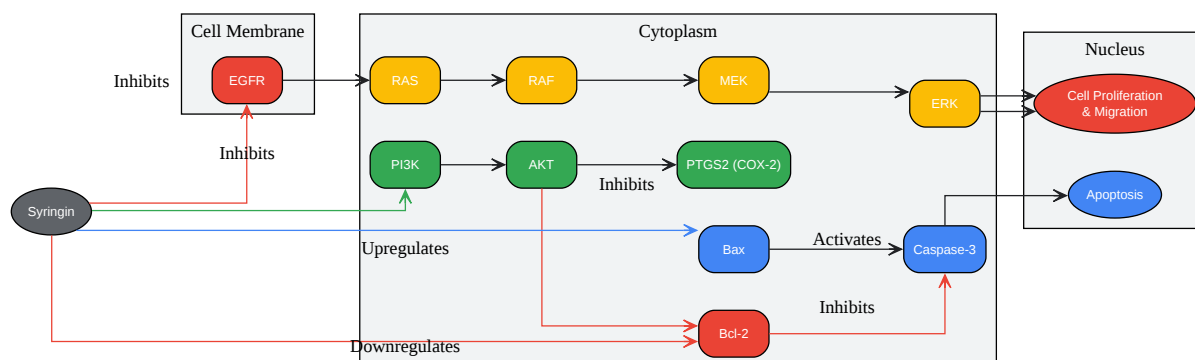
Syringin has demonstrated significant anti-cancer effects in a dose- and time-dependent manner across different cancer cell lines, primarily through the inhibition of cell proliferation and induction of apoptosis.^{[1][2]} Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies between cell lines, highlighting the importance of cell-specific context in its therapeutic potential.

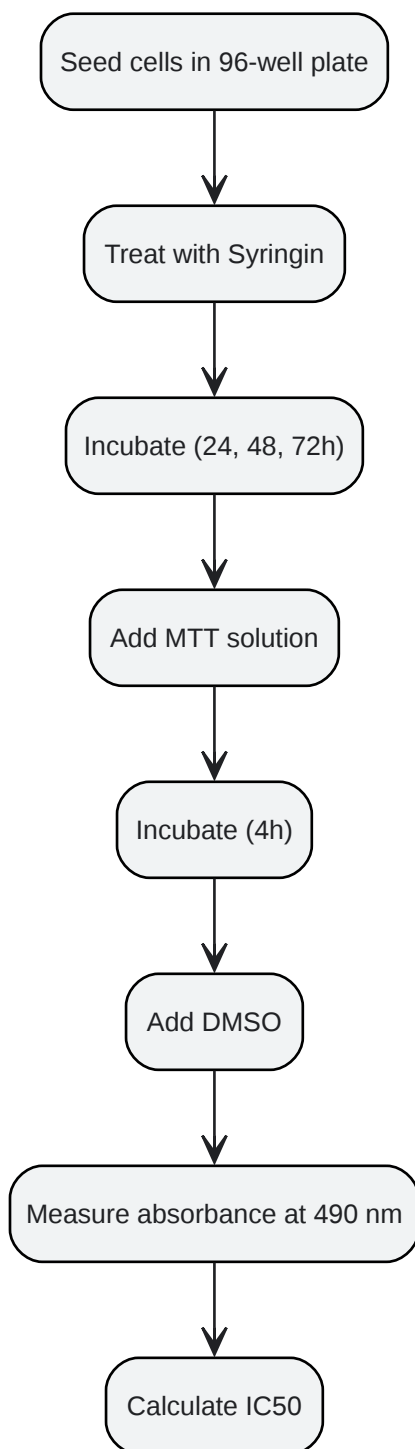
Cell Line	Cancer Type	IC50 Value (µg/mL) at 48h	Key Findings
MCF-7	Breast Adenocarcinoma	207.9	Inhibition of proliferation and migration, induction of apoptosis.[1]
MDA-MB-231	Breast Adenocarcinoma	228.8	Inhibition of proliferation and migration, induction of apoptosis.[1]
HepG2	Hepatocellular Carcinoma	Not specified	Induced apoptosis with an inhibition rate of 57.55% (as part of an ethanol extract).[2]
SW 620	Colorectal Adenocarcinoma	Not specified	Exhibited toxic responses and inhibitory effects (as part of Acanthopanax senticosus extract).
Kato-III	Gastric Carcinoma	Not specified	Exhibited toxic responses and inhibitory effects (as part of Acanthopanax senticosus extract).
BT474	Ductal Carcinoma	Not specified	Exhibited toxic responses and inhibitory effects (as part of Acanthopanax senticosus extract).

Chago K-1	Bronchial Carcinoma	Not specified	Exhibited toxic responses and inhibitory effects (as part of Acanthopanax senticosus extract).
PC-3	Prostate Adenocarcinoma	Not specified	Exhibited toxic responses and inhibitory effects (as part of Acanthopanax senticosus extract).

Mechanism of Action: Signaling Pathways

Syringin exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanisms identified are the inhibition of the PI3K/AKT and EGFR-RAS-RAF pathways.





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References

- 1. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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